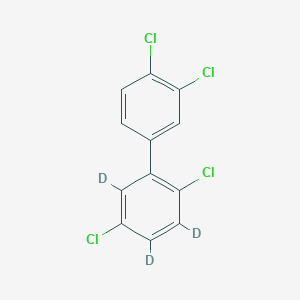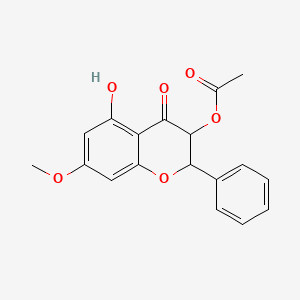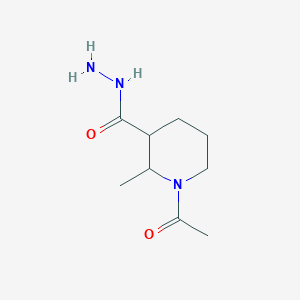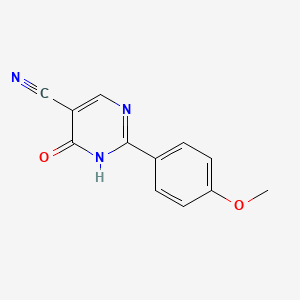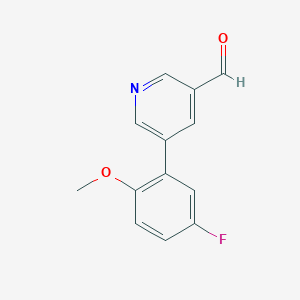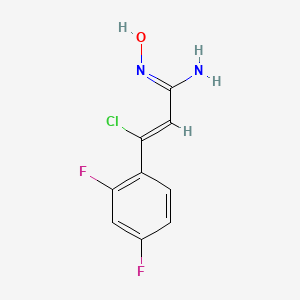![molecular formula C27H24N4O2S B15128466 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15128466.png)
2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling of Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled through a methoxy linker. This step typically involves the reaction of the benzothiazole derivative with a suitable alkylating agent to introduce the methoxy group.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and pyrazole rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrazole derivatives.
Substitution Products: Various substituted benzothiazole and pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a fluorescent probe due to the presence of the benzothiazole ring, which can exhibit fluorescence properties. It can be used to study biological processes at the molecular level.
Medicine
In medicine, this compound is of interest for its potential pharmacological activities. The benzothiazole and pyrazole rings are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also be used as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzothiazole and pyrazole rings. These interactions can lead to the modulation of biological pathways, resulting in its observed pharmacological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
- 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]acetamide
- 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide
Uniqueness
The uniqueness of 2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide lies in its specific combination of benzothiazole and pyrazole rings, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C27H24N4O2S |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylmethoxy)-N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C27H24N4O2S/c32-25(18-33-19-26-29-23-13-7-8-14-24(23)34-26)28-15-22-17-31(16-20-9-3-1-4-10-20)30-27(22)21-11-5-2-6-12-21/h1-14,17H,15-16,18-19H2,(H,28,32) |
Clé InChI |
FZYPTQBZVOLTQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)CNC(=O)COCC4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine](/img/structure/B15128384.png)
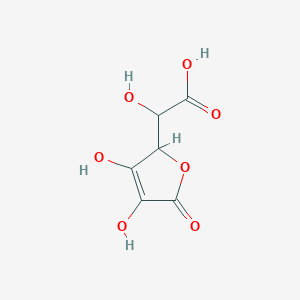
![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate](/img/structure/B15128396.png)
![Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone](/img/structure/B15128404.png)
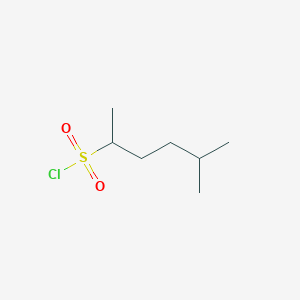
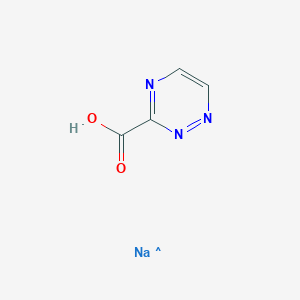
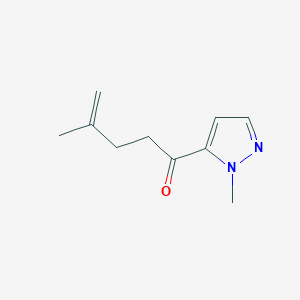
![4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B15128431.png)
